2-(2,3-Difluorobenzoyl)pyridine
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Overview
Description
2-(2,3-Difluorobenzoyl)pyridine is an organic compound with the molecular formula C12H7F2NO It is a derivative of pyridine, where the pyridine ring is substituted with a 2,3-difluorobenzoyl group
Mechanism of Action
Target of Action
It’s worth noting that fluorinated pyridines, in general, have been used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Fluorinated pyridines, however, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Result of Action
Fluorinated pyridines have been noted for their potential as imaging agents for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorobenzoyl)pyridine typically involves the reaction of 2,3-difluorobenzoyl chloride with pyridine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include triethylamine or pyridine itself. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like H2O2 or m-chloroperoxybenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the N-oxide derivative of the pyridine ring.
Scientific Research Applications
2-(2,3-Difluorobenzoyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique electronic properties.
Industry: Used in the development of new materials with desired chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorobenzoyl)pyridine
- 2-(2,4-Difluorobenzoyl)pyridine
- 2-(2,5-Difluorobenzoyl)pyridine
Uniqueness
2-(2,3-Difluorobenzoyl)pyridine is unique due to the specific positioning of the fluorine atoms on the benzoyl ring, which influences its electronic properties and reactivity. This unique substitution pattern can result in different biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
(2,3-difluorophenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZQUCBAZNWYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642015 |
Source
|
Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-15-9 |
Source
|
Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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